molecular formula C19H14FNO2 B609314 mPTP-IN-22 CAS No. 1223569-03-6

mPTP-IN-22

Cat. No.: B609314
CAS No.: 1223569-03-6
M. Wt: 307.3244
InChI Key: BMCSPJSYPPZCJI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mPTP-IN-22 is a novel mitochondrial permeability transition pore (mPTP) inhibitor developed by TargetMol, a global biotechnology company specializing in research tools for drug discovery . Its molecular formula is C₁₉H₁₄FNO₂, with a molecular weight of 307.32 g/mol and a CAS registry number of 1223569-03-6 . As a modulator of mitochondrial membrane permeability, this compound prevents the opening of the mPTP, a critical event in apoptosis triggered by cellular stress. This compound is stored at -20°C in powder form (stable for 3 years) or -80°C in solvent form (stable for 1 year) to maintain its activity .

TargetMol offers this compound in quantities ranging from 25 mg to 100 mg, with prices starting at ¥10,600 (25 mg) . The compound is utilized in preclinical studies to investigate mitochondrial dysfunction in neurodegenerative diseases, ischemia-reperfusion injury, and cancer .

Properties

CAS No.

1223569-03-6

Molecular Formula

C19H14FNO2

Molecular Weight

307.3244

IUPAC Name

(E)-3-(4-Fluoro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide

InChI

InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+

InChI Key

BMCSPJSYPPZCJI-PKNBQFBNSA-N

SMILES

O=C(NC1=C2C=CC=CC2=CC=C1)/C=C/C3=CC=C(F)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mPTP-IN-22;  mPTP IN 22;  mPTPIN22

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Functional and Structural Comparison

Parameter This compound MPTP Hydrochloride
Primary Role mPTP inhibitor; anti-apoptotic Neurotoxin; pro-apoptotic
Mechanism Blocks mPTP opening Metabolized to MPP⁺, inhibits Complex I
Mitochondrial Target Permeability transition pore Electron transport chain (Complex I)
Applications Neuroprotection, ischemia studies Parkinson’s disease modeling
Molecular Formula C₁₉H₁₄FNO₂ C₁₂H₁₅N·HCl
Storage Conditions -20°C (powder), -80°C (solvent) Not specified in evidence

Key Differences :

Mechanistic Opposition :

  • This compound prevents mitochondrial membrane depolarization by inhibiting mPTP, thereby protecting cells from apoptosis .
  • MPTP hydrochloride induces dopaminergic neuron death by generating MPP⁺, which inhibits mitochondrial Complex I, leading to oxidative stress and ATP depletion .

Therapeutic vs. MPTP hydrochloride is exclusively used to induce Parkinsonian symptoms in animal models, mimicking human PD pathology .

Structural Divergence :

  • This compound contains a fluorine atom and aromatic rings, which may enhance its blood-brain barrier penetration and target binding .
  • MPTP hydrochloride is a smaller molecule with a charged ammonium group, facilitating its conversion to the toxic metabolite MPP⁺ .

Limitations of Available Evidence

The provided evidence lacks data on other mPTP inhibitors (e.g., cyclosporin A, sanglifehrin A), which are well-characterized in literature. Direct structural comparisons are constrained due to insufficient molecular details about competitors. However, this compound’s novelty lies in its specificity for the mPTP, distinguishing it from broader-acting compounds like MPTP hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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